molecular formula C19H12ClN5O3 B414468 (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 327039-18-9

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B414468
CAS No.: 327039-18-9
M. Wt: 393.8g/mol
InChI Key: NQZILGNGQLHDTH-SRZZPIQSSA-N
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Description

The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . It also contains a nitrofuran group, which is a class of organic compounds that contain a furan ring substituted with a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a nitrofuran group, and a phenyl group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group in the nitrofuran moiety, which is a strong electron-withdrawing group and can make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more polar .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known properties of quinazoline and nitrofuran derivatives, it could be of interest in fields such as medicinal chemistry .

Properties

IUPAC Name

6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZILGNGQLHDTH-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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